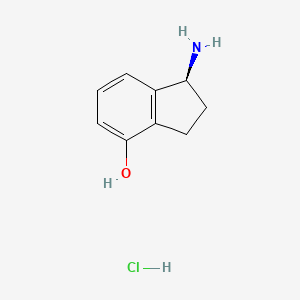

(S)-1-Amino-indan-4-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-1-Amino-indan-4-ol hydrochloride is a chiral organic compound that belongs to the class of amino alcohols. It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to an indane ring system. The compound is often used in various scientific research applications due to its unique chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Amino-indan-4-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with indanone, which is subjected to a series of reactions to introduce the amino and hydroxyl groups.

Reduction: Indanone is reduced to indanol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Amination: The hydroxyl group of indanol is then converted to an amino group through a process known as reductive amination. This involves the reaction of indanol with an amine source, such as ammonia or an amine, in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid or chromatography on a chiral stationary phase.

Hydrochloride Formation: Finally, the (S)-enantiomer is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-Amino-indan-4-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

Substitution: Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in the presence of a base like triethylamine (Et3N).

Major Products

Oxidation: Indanone derivatives.

Reduction: Indanamine derivatives.

Substitution: N-substituted indan-4-ol derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-1-Amino-indan-4-ol hydrochloride is utilized in various fields of scientific research:

Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in studies of enzyme inhibition and receptor binding due to its structural similarity to neurotransmitters.

Medicine: It has potential therapeutic applications in the treatment of neurological disorders, such as Parkinson’s disease, due to its ability to modulate neurotransmitter levels.

Industry: The compound is used in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of (S)-1-Amino-indan-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters, thereby increasing their levels in the brain and exerting neuroprotective effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-1-Amino-indan-4-ol hydrochloride: The enantiomer of (S)-1-Amino-indan-4-ol hydrochloride, with similar chemical properties but different biological activities.

1-Amino-indan: Lacks the hydroxyl group, resulting in different reactivity and applications.

4-Hydroxy-indan: Lacks the amino group, affecting its chemical behavior and uses.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct biological activities and makes it a valuable tool in chiral synthesis and pharmacological research. Its dual functional groups (amino and hydroxyl) allow for diverse chemical modifications and applications.

Biologische Aktivität

(S)-1-Amino-indan-4-ol hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, drawing from various research studies and reviews.

This compound is characterized by its chiral nature, with an amino group and a hydroxyl group attached to the indan structure. This unique configuration contributes to its biological properties, making it a valuable chiral building block in organic synthesis and pharmaceutical development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its mechanism of action can be summarized as follows:

- Enzyme Inhibition : The compound has been studied for its potential role as an enzyme inhibitor. It binds to the active sites of various enzymes, thereby preventing their normal function. This inhibition can lead to altered metabolic pathways, which may have therapeutic implications in diseases such as neurodegeneration and cancer.

- Receptor Modulation : this compound may interact with neurotransmitter receptors, influencing neuronal signaling pathways. This interaction can modulate neurotransmitter release and receptor activity, which is particularly relevant in the context of neurological disorders .

Biological Activities

Research has demonstrated several key biological activities associated with this compound:

- Neuroprotective Effects : Studies indicate that this compound may exhibit neuroprotective properties, potentially beneficial in treating conditions like Alzheimer's disease and Parkinson's disease. Its ability to inhibit monoamine oxidase (MAO) has been linked to enhanced levels of neurotransmitters such as dopamine and serotonin, which are critical in mood regulation and cognitive function .

- Antioxidant Activity : The compound has shown promise as an antioxidant agent, capable of scavenging free radicals and reducing oxidative stress. This property is vital for protecting cells from damage associated with various diseases .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study published in Nature explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The results demonstrated that treatment with this compound significantly reduced neuronal apoptosis and improved cognitive function in animal models of Alzheimer's disease. The mechanism was linked to its MAO-B inhibitory activity, leading to increased levels of neuroprotective factors such as brain-derived neurotrophic factor (BDNF) .

Comparison with Similar Compounds

This compound can be compared with other related compounds based on their biological activities:

| Compound | Activity Type | Unique Features |

|---|---|---|

| (R)-1-Amino-indan-4-ol | Enzyme inhibition | Different stereochemistry affects activity |

| Indan derivatives | Various biological activities | Structural similarity but differing reactivity |

| 1-Indanone | Precursor in synthesis | Lacks amino group; different biological properties |

Eigenschaften

IUPAC Name |

(1S)-1-amino-2,3-dihydro-1H-inden-4-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-8-5-4-7-6(8)2-1-3-9(7)11;/h1-3,8,11H,4-5,10H2;1H/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLOQNUHOBFPFP-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC=C2O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@H]1N)C=CC=C2O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.